molecular formula C10H17NaO B13767158 Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt CAS No. 68856-42-8

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt

Cat. No.: B13767158
CAS No.: 68856-42-8
M. Wt: 176.23 g/mol
InChI Key: JOJFOJUEXQNLGD-UHFFFAOYSA-N
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Description

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is a chemical compound with the molecular formula C10H17NaO. It is a derivative of cyclohexanemethanol, where the hydrogen atoms are replaced by sodium ions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt typically involves the reaction of 2,2,6-trimethylcyclohexanemethanol with a sodium-containing reagent. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with sodium ions. Common reagents used in this synthesis include sodium hydride (NaH) or sodium methoxide (NaOCH3).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: The sodium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt involves its interaction with specific molecular targets. The sodium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanemethanol: The parent compound without the sodium substitution.

    2,2,6-Trimethylcyclohexanemethanol: A similar compound with different substitution patterns.

    Cyclohexylmethanol: Another derivative with a different functional group.

Uniqueness

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

68856-42-8

Molecular Formula

C10H17NaO

Molecular Weight

176.23 g/mol

IUPAC Name

sodium;(2,6,6-trimethylcyclohexen-1-yl)methanolate

InChI

InChI=1S/C10H17O.Na/c1-8-5-4-6-10(2,3)9(8)7-11;/h4-7H2,1-3H3;/q-1;+1

InChI Key

JOJFOJUEXQNLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C[O-].[Na+]

Origin of Product

United States

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